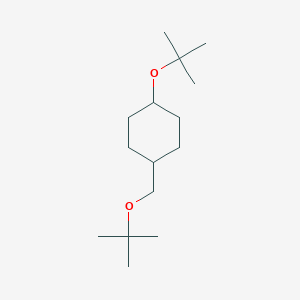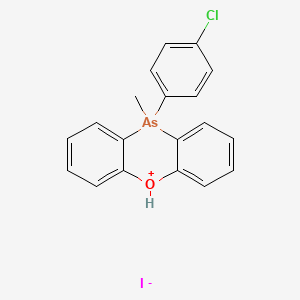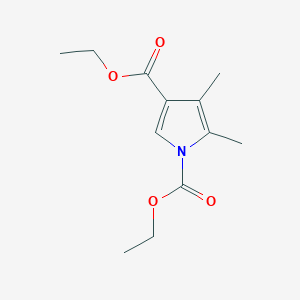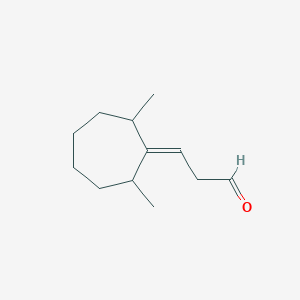
3-(2,7-Dimethylcycloheptylidene)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,7-Dimethylcycloheptylidene)propanal is an organic compound with the molecular formula C12H20O. It is a derivative of propanal, characterized by the presence of a cycloheptylidene ring substituted with two methyl groups at the 2 and 7 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,7-Dimethylcycloheptylidene)propanal typically involves the reaction of a suitable cycloheptanone derivative with a propanal precursor. One common method includes the use of acid or base catalysis to facilitate the formation of the cycloheptylidene ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, including precise temperature control, efficient mixing, and the use of catalysts to enhance reaction rates and product purity. The final product is typically purified through distillation or recrystallization techniques .
化学反応の分析
Types of Reactions
3-(2,7-Dimethylcycloheptylidene)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Grignard reagents (RMgX) in dry ether or tetrahydrofuran (THF)
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
3-(2,7-Dimethylcycloheptylidene)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
作用機序
The mechanism of action of 3-(2,7-Dimethylcycloheptylidene)propanal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. These interactions can modulate various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
2-Methylpropanal: A branched aldehyde with similar reactivity but a simpler structure.
3-Methylbutanal: Another branched aldehyde with comparable chemical properties.
Cycloheptanone: The parent compound of the cycloheptylidene ring
Uniqueness
3-(2,7-Dimethylcycloheptylidene)propanal is unique due to its specific substitution pattern on the cycloheptylidene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in synthesis and research .
特性
CAS番号 |
61426-43-5 |
|---|---|
分子式 |
C12H20O |
分子量 |
180.29 g/mol |
IUPAC名 |
3-(2,7-dimethylcycloheptylidene)propanal |
InChI |
InChI=1S/C12H20O/c1-10-6-3-4-7-11(2)12(10)8-5-9-13/h8-11H,3-7H2,1-2H3 |
InChIキー |
MQRGSXJSSYFUJW-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCC(C1=CCC=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[5-(3-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine](/img/structure/B14592256.png)
![N-[1-(3-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14592257.png)
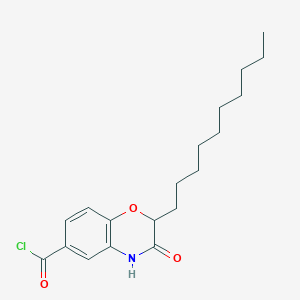
![Methyl 8-[2-(2,4-dinitrophenyl)hydrazinylidene]nonanoate](/img/structure/B14592266.png)
![1-[1-Chloro-2-(4-chlorophenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14592275.png)



![N-{4-[Cyano(4-methylphenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14592305.png)
![N-[1-(4-Chlorophenyl)-3-phenylprop-2-en-1-ylidene]hydroxylamine](/img/structure/B14592309.png)
